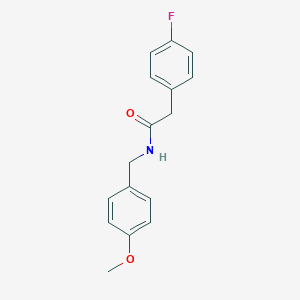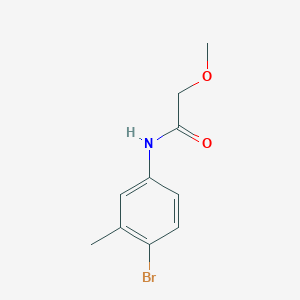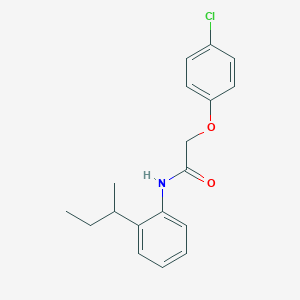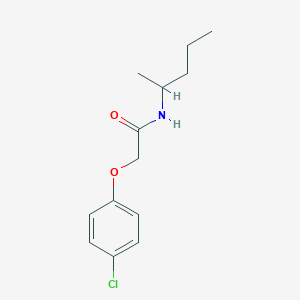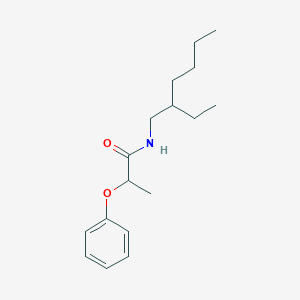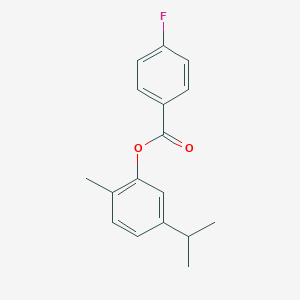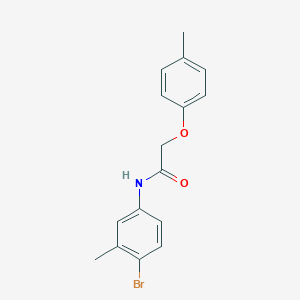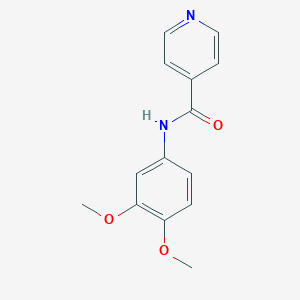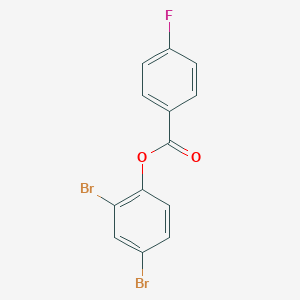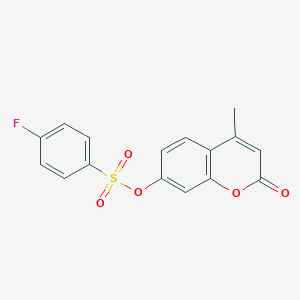
4-methyl-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. This compound is commonly referred to as 'Mocetinostat' and is known for its ability to inhibit the activity of histone deacetylases (HDACs). In
Wirkmechanismus
Mocetinostat is a selective inhibitor of 4-methyl-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate, specifically targeting HDAC1, HDAC2, and HDAC3. By inhibiting the activity of these enzymes, Mocetinostat promotes the acetylation of histones, leading to the re-expression of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Mocetinostat has been shown to have potent anti-tumor activity in preclinical studies. In addition to its ability to induce apoptosis in cancer cells, Mocetinostat has also been shown to inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Mocetinostat has also been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Mocetinostat is its selectivity for HDAC1, HDAC2, and HDAC3. This selectivity reduces the risk of off-target effects and toxicity, making Mocetinostat a promising candidate for cancer therapy. However, like many other cancer therapies, Mocetinostat has limitations. For example, the development of drug resistance is a common problem in cancer therapy, and Mocetinostat is not immune to this issue.
Zukünftige Richtungen
There are several future directions for research on Mocetinostat. One area of interest is the development of combination therapies that incorporate Mocetinostat with other cancer therapies. Another area of interest is the development of more potent and selective HDAC inhibitors. Additionally, further research is needed to understand the mechanisms underlying drug resistance and to develop strategies to overcome this issue.
Synthesemethoden
The synthesis of Mocetinostat involves the reaction of 4-methylcoumarin-7-carboxylic acid with thionyl chloride to form 4-methylcoumarin-7-yl chloride. This intermediate compound is then reacted with 4-fluorobenzenesulfonyl chloride to obtain 4-methyl-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate.
Wissenschaftliche Forschungsanwendungen
Mocetinostat has been extensively studied for its potential applications in cancer therapy. 4-methyl-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate are enzymes that play a critical role in regulating gene expression, and their overexpression has been linked to the development of various types of cancer. Mocetinostat works by inhibiting the activity of 4-methyl-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate, leading to the re-expression of tumor suppressor genes and the induction of apoptosis in cancer cells.
Eigenschaften
Molekularformel |
C16H11FO5S |
|---|---|
Molekulargewicht |
334.3 g/mol |
IUPAC-Name |
(4-methyl-2-oxochromen-7-yl) 4-fluorobenzenesulfonate |
InChI |
InChI=1S/C16H11FO5S/c1-10-8-16(18)21-15-9-12(4-7-14(10)15)22-23(19,20)13-5-2-11(17)3-6-13/h2-9H,1H3 |
InChI-Schlüssel |
RTXKKTIXZAQVHJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)C3=CC=C(C=C3)F |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



